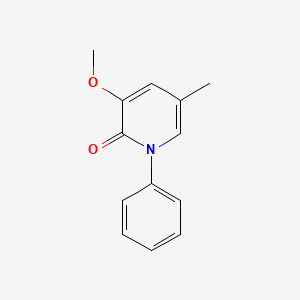
3-Methoxy-5-methyl-1-phenylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-5-methyl-1-phenylpyridin-2(1H)-one is a heterocyclic aromatic organic compound characterized by a pyridine ring substituted with a methoxy group, a methyl group, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-methyl-1-phenylpyridin-2(1H)-one typically involves the following steps:
Formation of the Pyridin-2(1H)-one Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine derivatives.
Substitution Reactions: The introduction of the methoxy and methyl groups can be performed using electrophilic substitution reactions. For example, the methoxy group can be introduced using methanol in the presence of a strong acid catalyst.
Phenyl Group Attachment: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.
化学反応の分析
Types of Reactions: 3-Methoxy-5-methyl-1-phenylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the methyl group to a carboxylic acid derivative.
Reduction: Reduction reactions can reduce the pyridine ring to form pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl₃), while nucleophilic substitutions may use strong bases like sodium hydride (NaH).
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
3-Methoxy-5-methyl-1-phenylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological studies, including enzyme inhibition and receptor binding assays.
Medicine: It has been investigated for its pharmacological properties, such as anti-inflammatory and anticancer activities.
Industry: Its derivatives are used in the development of new materials and chemical processes.
作用機序
3-Methoxy-5-methyl-1-phenylpyridin-2(1H)-one is similar to other pyridine derivatives, such as 3-Methoxy-5-methylpyridine and 1-Phenyl-2(1H)-pyridinone. its unique combination of substituents provides distinct chemical and biological properties. For instance, the presence of the phenyl group enhances its binding affinity to certain receptors compared to simpler pyridine derivatives.
類似化合物との比較
3-Methoxy-5-methylpyridine
1-Phenyl-2(1H)-pyridinone
3-Methyl-1-phenylpyridin-2(1H)-one
2-Methoxy-5-methyl-1-phenylpyridin-2(1H)-one
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
3-methoxy-5-methyl-1-phenylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-10-8-12(16-2)13(15)14(9-10)11-6-4-3-5-7-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDADVYMBCBNIDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)C(=C1)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
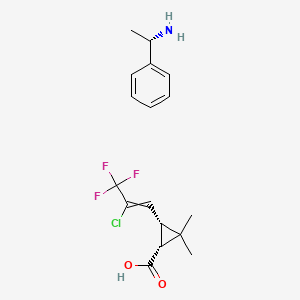
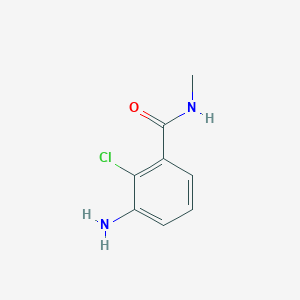
![De(6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole) 9-Hydroxy-1-chloro Risperidone-d4](/img/structure/B15354499.png)
![Robenidine-d8 HCl [Bis(phenyl-d4)]](/img/structure/B15354503.png)
![N-[(2-aminophenyl)methyl]benzamide](/img/structure/B15354512.png)
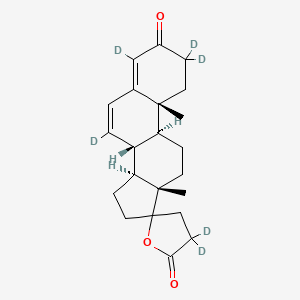
![1-[1-(5-Chlorothiophen-2-yl)ethyl]piperazine](/img/structure/B15354514.png)
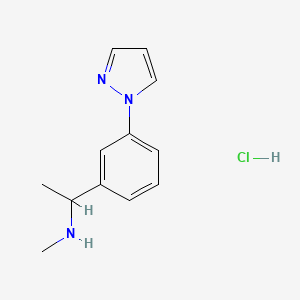
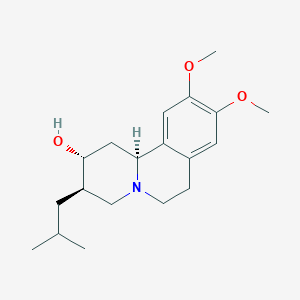
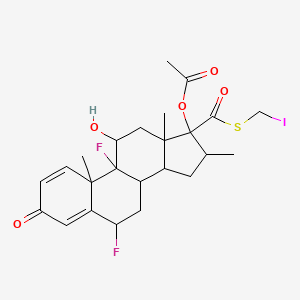


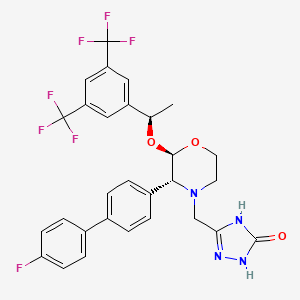
![(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpyrrolidine-2-carboxylic acid](/img/structure/B15354580.png)
